![molecular formula C19H14ClFN6O2 B2896010 2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide CAS No. 888426-00-4](/img/structure/B2896010.png)
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a triazolopyrimidine ring, a chloromethylphenyl group, and a fluorophenyl group. These groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. The triazolopyrimidine core would likely contribute to the compound’s stability and could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it’s used. The presence of the chloro, methyl, and fluoro groups could potentially make it reactive with a variety of other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the functional groups it contains would all influence its properties .Wissenschaftliche Forschungsanwendungen
Antiproliferative Agent in Cancer Research
The triazolopyrimidine core of the compound has been synthesized and evaluated for its antiproliferative activities against various human cancer cell lines . This suggests its potential use as a therapeutic agent in gynecological cancers, where it could inhibit the proliferation of cancer cells.
Privileged Scaffold in Medicinal Chemistry
Compounds with the triazolopyrimidine structure are considered privileged scaffolds in medicinal chemistry due to their high hit rates and pharmacological profiles . This makes them suitable for the development of molecular libraries as leads for new drug discovery.
Synthesis of Complex Molecular Structures
The compound’s synthesis involves a one-pot, three-step cascade process engaging multiple reactive centers, which is ideal for preparing complex structures in an efficient and atom-economic fashion . This method is significant in the field of green chemistry and could be applied to the synthesis of other complex molecules.
c-Met Inhibitor Development
The triazolopyrimidine derivatives have been investigated as potential c-Met inhibitors . The c-Met receptor tyrosine kinase is a target for cancer therapy, and the compound could serve as a lead for the development of new c-Met targeting agents.
Stereochemistry and Relative Configuration Studies
The stereochemistry and relative configurations of synthesized compounds like AB00676665-01 can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography . This application is crucial in the field of structural biology and helps in understanding the three-dimensional arrangement of atoms in a molecule.
Enantioselective Synthesis
The compound has been synthesized using enantiomeric starting materials, leading to enantiomeric products with a high enantiomeric excess (ee) of 95% . This is particularly important in the pharmaceutical industry, where the enantiomeric purity of drugs can significantly affect their safety and efficacy.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN6O2/c1-11-5-6-14(8-15(11)20)27-18-17(24-25-27)19(29)26(10-22-18)9-16(28)23-13-4-2-3-12(21)7-13/h2-8,10H,9H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYMAEPLPMRPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(3-fluorophenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.